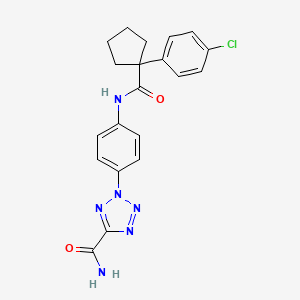
2-(4-(1-(4-chlorophenyl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound . The molecular formula represents the number and type of atoms in a molecule . The structural formula shows the arrangement of atoms in the molecule .
Synthesis Analysis
Synthesis analysis involves the study of how the compound is made from its constituent elements or from other compounds. This usually involves chemical reactions, the use of catalysts, and sometimes specific environmental conditions (temperature, pressure, etc.) .Molecular Structure Analysis
Molecular structure analysis involves the study of the arrangement of atoms within the molecule and the bonds between them. Techniques such as X-ray crystallography can be used to determine the three-dimensional structure .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, molar mass, and specific heat capacity. These properties can give important information about how the compound behaves under different conditions .Scientific Research Applications
Tetrazole Derivatives in Medicinal Chemistry
Tetrazole moiety is recognized for its broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. It serves as a bioisostere of the carboxylic acid group, enhancing lipophilicity, bioavailability, and reducing side effects of drugs. Several tetrazole-containing compounds are used for treating various diseases due to their favorable pharmacokinetic profile and metabolic stability (Patowary, Deka, & Bharali, 2021).
Environmental Impact and Biodegradation
The presence of chlorinated compounds like 2,4-D herbicides in agricultural environments highlights the environmental impact and the role of microorganisms in their degradation. This underlines the importance of understanding the behavior of similar compounds in environmental settings and exploring microbial biodegradation pathways to mitigate pollution and safeguard public health (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
Synthesis and Chemical Properties
The synthesis of heterocyclic compounds, including pyrazole and tetrazole derivatives, is crucial for developing new drugs with enhanced biological activities. Studies on regiochemistry control in radical cyclizations offer valuable insights into synthesizing physiologically active compounds, demonstrating the importance of chemical synthesis techniques in creating compounds with specific biological functions (Ishibashi & Tamura, 2004).
Safety And Hazards
properties
IUPAC Name |
2-[4-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2/c21-14-5-3-13(4-6-14)20(11-1-2-12-20)19(29)23-15-7-9-16(10-8-15)27-25-18(17(22)28)24-26-27/h3-10H,1-2,11-12H2,(H2,22,28)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHHEVDHZLZRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-(4-chlorophenyl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


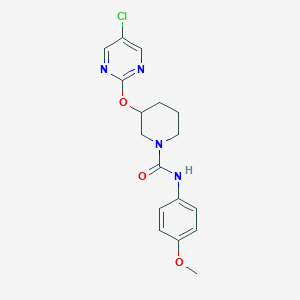
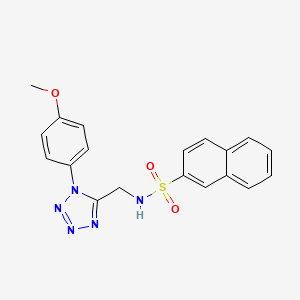
![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2819722.png)
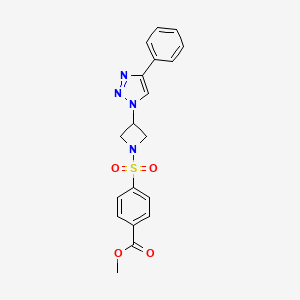
![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)
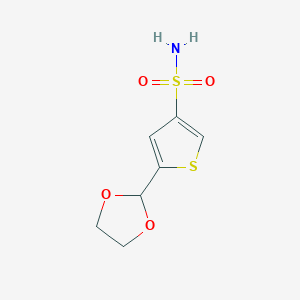
![1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2819731.png)
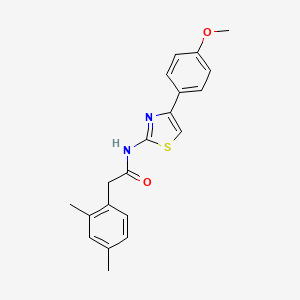
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2819736.png)
![2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid](/img/structure/B2819737.png)
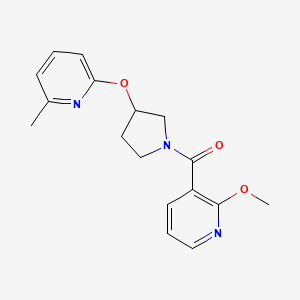
![1-[4-(3-Propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819740.png)
![ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate](/img/structure/B2819741.png)